2-Tert-butylcyclohexyl 4-nitrobenzoate
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Overview
Description
2-Tert-butylcyclohexyl 4-nitrobenzoate: is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.377 g/mol . This compound is known for its unique structure, which combines a tert-butylcyclohexyl group with a nitrobenzoate moiety. It is often used in early discovery research due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylcyclohexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-tert-butylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylcyclohexyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction: 2-Tert-butylcyclohexyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Tert-butylcyclohexyl 4-nitrobenzoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Tert-butylcyclohexyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects . The ester group can also be hydrolyzed to release the active benzoic acid derivative .
Comparison with Similar Compounds
4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a nitrobenzoate group.
4-Tert-butylphenyl 4-nitrobenzoate: Contains a phenyl group instead of a cyclohexyl group.
Methyl 4-tert-butyl-3,5-dinitrobenzoate: Contains additional nitro groups on the benzoate moiety.
Uniqueness: 2-Tert-butylcyclohexyl 4-nitrobenzoate is unique due to its combination of a bulky tert-butylcyclohexyl group and a reactive nitrobenzoate moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
94710-59-5 |
---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2-tert-butylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h8-11,14-15H,4-7H2,1-3H3 |
InChI Key |
ZRBVEFMUUZWOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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